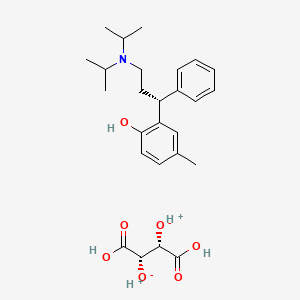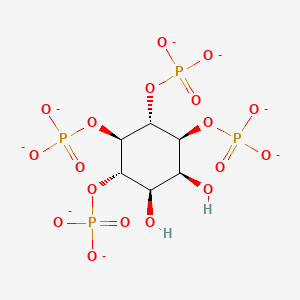
Glycochenodeoxycholate 7-sulfate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycochenodeoxycholate 7-sulfate(2-) is a steroid sulfate oxoanion obtained by deprotonation of the carboxylic acid and sulfate functions of glycochenodeoxycholic acid 7-sulfate. It is a steroid sulfate oxoanion and a glycochenodeoxycholic acid sulfate anion. It is a conjugate base of a glycochenodeoxycholic acid 7-sulfate.
Scientific Research Applications
Enzymatic Sulfation and Identification
Glycochenodeoxycholate 7-sulfate(2-) is predominantly produced through enzymatic sulfation processes. Kirkpatrick, Lack, and Killenberg (1980) identified the 3-monosulfate ester as the major product of in vitro enzymatic sulfation of glycochenodeoxycholate by rat liver and kidney, with the synthesis rate of the 7-sulfate ester being significantly lower (Kirkpatrick, Lack, & Killenberg, 1980).
Transporter Interactions
Takehara et al. (2017) investigated glycochenodeoxycholate 3-sulfate (GCDCA-S) as a surrogate endogenous substrate to study drug interactions involving the hepatic uptake transporters OATP1B1 and OATP1B3. They found GCDCA-S to be a substrate for these transporters, which are crucial in drug absorption and metabolism (Takehara et al., 2017).
Analytical Methodologies
Hirano et al. (1987) developed a solvolysis procedure for 3-sulfated bile acids, including glycochenodeoxycholic acid, demonstrating its utility in analyzing bile acids in biological samples like serum from patients with obstructive jaundice (Hirano et al., 1987). Similarly, Jin et al. (2022) developed a UHPLC-MS/MS method for quantitative determination of glycochenodeoxycholate-3-sulfate (GCDCA-S) in plasma, aiding in understanding transporter-mediated drug interactions (Jin et al., 2022).
Clinical Implications
A study by Hedenborg, Norman, and Wisén (1989) on [24-14C] glycochenodeoxycholate-3-sulphate (GCDC-3S) in patients with liver cirrhosis highlighted its rapid elimination and potential clinical implications in hepatic function studies (Hedenborg, Norman, & Wisén, 1989).
Cellular and Molecular Studies
Wang et al. (2018) and Li et al. (2021) explored the role of glycochenodeoxycholate acid in hepatocellular carcinoma, highlighting its involvement in cell survival and chemoresistance, and the potential therapeutic targeting of associated pathways (Wang et al., 2018) (Li et al., 2021).
properties
Product Name |
Glycochenodeoxycholate 7-sulfate(2-) |
|---|---|
Molecular Formula |
C26H41NO8S-2 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChI Key |
GLYPHOJMMLQNJQ-GYPHWSFCSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



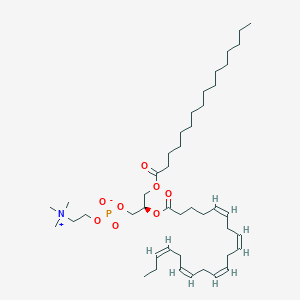


![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)
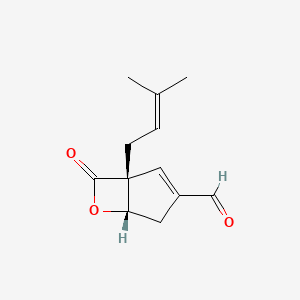


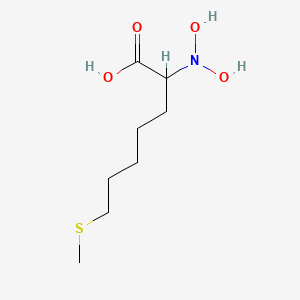


![N-[8-([1,1'-biphenyl]-4-yl)octanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine](/img/structure/B1264035.png)
